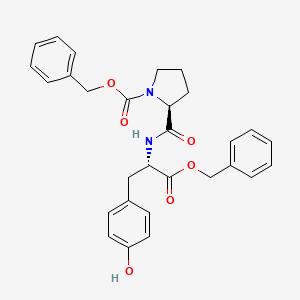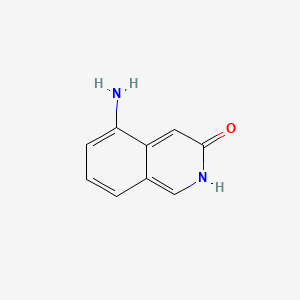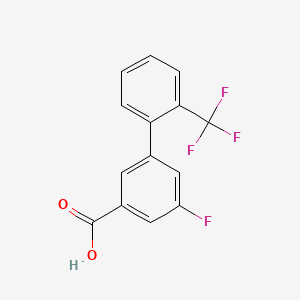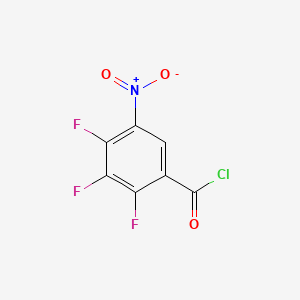
2-(3,4-二羟基苯基)-3-羟基-6-丙基-4H-色烯-4-酮
描述
2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is found in various plants and is known for its antioxidant, anti-inflammatory, and antimicrobial properties.
科学研究应用
2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: The compound is studied for its role in plant defense mechanisms and its interaction with various enzymes.
Medicine: Due to its antioxidant and anti-inflammatory properties, it is investigated for potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the formulation of dietary supplements, cosmetics, and functional foods due to its health benefits.
作用机制
Target of Action
The compound 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one, also known as Quercetin, primarily targets the quinone reductase 2 (QR2) enzyme . This enzyme, along with the human QR1 homolog, catalyzes the metabolism of toxic quinolines . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria .
Mode of Action
Quercetin acts as a specific inhibitor of QR2 . By inhibiting QR2, it potentially causes lethal oxidative stress in plasmodium . This inhibition of antioxidant activity in plasmodium may contribute to killing the malaria-causing parasites .
Biochemical Pathways
Quercetin affects multiple biochemical pathways. It is a metabolite of dopamine by monoamine oxidase activity, or MAO, in differentiated neuronal cells . Physiological concentrations of Quercetin in isolated mitochondria were highly potent in inducing a pathway associated with programmed cell death (or apoptosis), permeability transition .
Pharmacokinetics
It is known that quercetin is a natural flavonoid found in various vegetables and fruits, such as berries, lovage, capers, cilantro, dill, apples, and onions . It is widely distributed in plants and is an antioxidant .
Result of Action
The inhibition of QR2 by Quercetin may potentially cause lethal oxidative stress . This could lead to the death of malaria-causing parasites . Additionally, Quercetin’s action on mitochondria can induce programmed cell death, or apoptosis .
Action Environment
The action of Quercetin can be influenced by environmental factors. For example, the SARS-CoV-2 main protease is an ideal therapeutic target for COVID-19 drug development . Natural products like Quercetin, which are compounds naturally present in the environment, offer advantages such as low toxicity and diverse activities, presenting a viable source for antiviral drug development .
生化分析
Biochemical Properties
It shares structural similarities with quercetin, which is known to interact with various enzymes, proteins, and other biomolecules . For instance, quercetin has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), which are involved in the metabolism of dopamine . It’s plausible that 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one may have similar interactions due to its structural similarity.
Cellular Effects
Compounds with similar structures, such as quercetin, have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Quercetin, for example, has demonstrated neuroprotective effects in both in vitro and in vivo studies .
Molecular Mechanism
The exact molecular mechanism of action of 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one is not well-defined. Based on its structural similarity to quercetin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds like quercetin have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds like quercetin have been studied for their effects at different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one are not well-known. Similar compounds like quercetin are known to be involved in various metabolic pathways. For instance, quercetin is metabolized into various substances, including 2-(3,4-dihydroxyphenyl)acetic acid .
Transport and Distribution
Similar compounds like quercetin are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds like dopamine, which can be metabolized into 3,4-dihydroxyphenylacetic acid, are known to have specific subcellular localizations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of 3,4-dihydroxybenzaldehyde and 6-propyl-4H-chromen-4-one as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired flavonoid compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the yield and purity of the final product. The industrial process also involves stringent quality control measures to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, each with distinct biological activities.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and antimicrobial activities.
Uniqueness
2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one is unique due to its specific structural features, such as the presence of a propyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-3-10-4-7-15-12(8-10)16(21)17(22)18(23-15)11-5-6-13(19)14(20)9-11/h4-9,19-20,22H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELDXVFKTAGVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735069 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-79-2 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B597106.png)

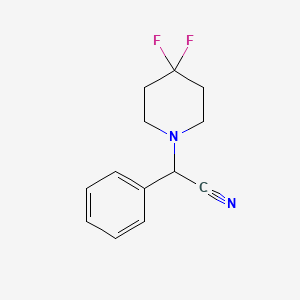
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)
